molecular formula C24H23F3N2O3S B4119262 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B4119262
M. Wt: 476.5 g/mol
InChI Key: BRRIGZQVIUUFGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those similar to the subject compound, involves detailed characterizations such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. These procedures help define the molecular geometry, vibrational frequencies, chemical shifts, and absorption wavelengths, ensuring the compound's identity and purity are meticulously analyzed (Durgun et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied through techniques like Density Functional Theory (DFT) to compare optimized geometries with crystal structure parameters. These analyses include Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) analysis, and more, offering deep insights into the electron distribution and molecular bonding characteristics of these compounds (Durgun et al., 2016).

Chemical Reactions and Properties

Reactions involving sulfonamide compounds, such as their interaction with butyllithium to afford dianions, demonstrate the reactive versatility of these molecules. These reactions lead to stable γ-hydroxy amides and further to compounds like 5-alkyl-2(5H)-furanones, showcasing the compound's potential for various chemical transformations (Tanaka et al., 1984).

Physical Properties Analysis

The study of sulfonamide compounds reveals significant information about their physical properties, including their solubility in common aprotic solvents, thermal stability, and the ability to form flexible and tough membranes. These properties are crucial for understanding the practical applications and handling of these compounds (Chen et al., 2006).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their antibacterial and antifungal activities, have been extensively explored. These studies highlight the compound's moderate to significant activity against various bacterial and fungal strains, underscoring the compound's potential in medicinal chemistry and pharmaceutical applications (Chohan & Shad, 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound would depend on its applications. If it’s a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

3-[4-(1-phenylethylsulfamoyl)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O3S/c1-17(19-6-3-2-4-7-19)29-33(31,32)22-13-10-18(11-14-22)12-15-23(30)28-21-9-5-8-20(16-21)24(25,26)27/h2-11,13-14,16-17,29H,12,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIGZQVIUUFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1-phenylethylsulfamoyl)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
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3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
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3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

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